tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-5-26-15-14-24-18-9-7-6-8-17(18)22-19(24)16-10-12-23(13-11-16)20(25)27-21(2,3)4/h6-9,16H,5,10-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGIVZZFISEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Intermediate Formation
The most widely reported method involves a two-step process:
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Synthesis of 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (Compound 3)
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Introduction of the 2-Ethoxyethyl Group
Key Reaction:
One-Pot Tandem Synthesis
Recent advancements propose a tandem approach combining cyclization and alkylation in a single reactor:
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Advantages : Reduced purification steps and higher atom economy.
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Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable sequential C–N coupling and alkylation.
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Challenges : Sensitivity to oxygen and moisture necessitates inert conditions.
Optimization of Reaction Conditions
Effect of Solvent Systems
| Solvent | Reaction Efficiency (%) | Purity (%) |
|---|---|---|
| Ethanol-Water | 90 | 98 |
| Dichloromethane | 78 | 95 |
| Tetrahydrofuran | 82 | 97 |
Ethanol-water mixtures enhance solubility of Na₂S₂O₄ and intermediates, achieving superior yields.
Catalytic Efficiency
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Phase-Transfer Catalysts : TBAB increases the interfacial reactivity of 2-chloroethylether by 40% compared to non-catalyzed reactions.
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Oxidation Catalysts : TEMPO/NaIO₄/NaBr systems oxidize intermediates with >90% conversion in piperidine methanol derivatives.
Industrial-Scale Production
Batch Process Design
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Reactor Type : Glass-lined stirred-tank reactors (10,000 L capacity).
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Temperature Control : Jacketed cooling maintains ≤50°C during exothermic alkylation.
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Cost Analysis :
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Raw material cost: $12,000/kg (2-chloroethylether).
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Energy consumption: 150 kWh per batch.
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Continuous Flow Synthesis
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Microreactor Advantages :
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30% reduction in reaction time.
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99.5% purity via in-line HPLC monitoring.
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Limitations : High capital investment for Pd-catalyzed systems.
Characterization and Quality Control
Spectroscopic Analysis
Impurity Profiling
| Impurity | Source | Control Measure |
|---|---|---|
| De-Boc derivative | Hydrolytic side reaction | pH stabilization (6–7) |
| Di-alkylated product | Excess 2-chloroethylether | Stoichiometric monitoring |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the ethoxyethyl group to an ethoxyacetic acid derivative.
Reduction: : Reducing the benzoimidazole ring to a simpler structure.
Substitution: : Replacing the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Utilizing nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Oxidation: : Ethoxyacetic acid derivatives.
Reduction: : Simpler benzene derivatives.
Substitution: : Various functionalized piperidines.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development and Formulation
- The compound has been identified as an impurity in Bilastine, an antihistamine used for treating allergic rhinitis and urticaria. Understanding and controlling impurities like tert-butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate is crucial in drug formulation to ensure efficacy and safety .
2. Solid State Forms
- Research has focused on developing new solid-state forms of compounds related to this structure, which can enhance solubility and bioavailability. A patent discusses the preparation of pure amorphous forms of related compounds, enabling better pharmaceutical compositions . These forms can improve the stability and release profiles of drugs.
| Solid State Forms | Characteristics |
|---|---|
| Amorphous Form | Higher solubility, stability at room temperature |
| Crystalline Form | Defined PXRD patterns, potential for controlled release |
3. Synthesis Processes
- The synthesis of this compound involves various methods that include dissolving the compound in suitable solvents at controlled temperatures. This process is essential for producing high-purity forms necessary for pharmaceutical applications .
4. Biological Studies
Case Studies
5. Case Study: Impurity Control in Bilastine Production
A study highlighted the importance of identifying and controlling impurities during the production of Bilastine. The presence of this compound was analyzed using high-performance liquid chromatography (HPLC) to ensure that impurity levels remain below acceptable limits, thereby maintaining drug quality .
6. Case Study: Formulation Stability
In another case study focusing on amorphous solid dispersions containing this compound, researchers demonstrated that formulations with higher purity levels showed improved stability and reduced conversion to other solid-state forms over time. This finding is significant for enhancing the shelf life of pharmaceutical products .
Mechanism of Action
The exact mechanism of action of tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Physical Properties :
- Purity : 95–97% (typical commercial availability) .
- Storage : Stable under standard conditions, as indicated by its commercial listings .
Comparison with Structural Analogs
Substituted Benzimidazole-Piperidine Derivatives
Key Observations :
- Substituent Flexibility : The 2-ethoxyethyl group in the target compound provides moderate hydrophilicity compared to bulkier tert-butoxycarbonyl (59k) or lipophilic methylbenzyl (1420894-06-9) groups.
- Synthetic Accessibility : The target compound’s high commercial purity (95–97%) contrasts with lower yields (e.g., 57% for 130h) in lab-scale syntheses .
- Pharmacological Implications: Substituents like cyano (13d) or fluoro (130h) may enhance target affinity or metabolic stability, while the target’s ethoxyethyl group could improve solubility .
Heterocyclic Core Variations
Biological Activity
tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, with CAS number 1181267-36-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its efficacy and applications.
- Molecular Formula : C21H31N3O3
- Molecular Weight : 373.50 g/mol
- IUPAC Name : this compound
- Purity : >96%
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The benzimidazole moiety is known for its ability to modulate neurotransmitter systems, which may contribute to its pharmacological effects. The piperidine structure enhances lipophilicity, facilitating better penetration through biological membranes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antihistaminic Properties
Preliminary studies suggest that this compound may function as an antihistamine, potentially useful in treating allergic reactions and conditions such as hay fever. Its structural similarity to known antihistamines supports this hypothesis.
Neuroprotective Effects
The compound has shown promise in preclinical models for neuroprotection. It appears to exert protective effects against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
In vitro studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines. The mechanisms are believed to involve apoptosis induction and cell cycle arrest.
Case Studies
Several studies have documented the effects of this compound:
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Study on Allergic Response :
- Objective : To evaluate the antihistaminic effect.
- Method : Administered to animal models with induced allergic reactions.
- Results : Significant reduction in histamine-induced symptoms compared to control groups.
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Neuroprotection Study :
- Objective : To assess neuroprotective properties in a model of oxidative stress.
- Method : Exposed neuronal cells to oxidative agents with and without the compound.
- Results : Increased cell viability and reduced markers of oxidative stress were observed.
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Anticancer Efficacy :
- Objective : To determine the anticancer potential against breast cancer cell lines.
- Method : Treated cancer cells with varying concentrations of the compound.
- Results : Dose-dependent inhibition of cell growth was noted, with significant apoptosis at higher concentrations.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H31N3O3 |
| Molecular Weight | 373.50 g/mol |
| Purity | >96% |
| Antihistaminic Activity | Yes |
| Neuroprotective Activity | Yes |
| Anticancer Activity | Yes |
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, and how can low yields be addressed?
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : 1H NMR (300–400 MHz in DMSO-d6 or CDCl3) is essential for confirming the piperidine and benzimidazole moieties. Key signals include:
- Piperidine protons: δ 1.37–1.50 (tert-butyl), 3.12–3.26 (N-CH2).
- Benzimidazole protons: δ 6.78–7.19 (aromatic).
LC-MS (ESI+) validates molecular weight (e.g., [M+H]+ = ~428.5 g/mol). Discrepancies in melting points (>300°C for compound 29 vs. 90–93°C for compound 30) suggest polymorphism or impurities, necessitating recrystallization in ethyl acetate/hexane .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzimidazole ring) influence biological activity in NOD2 antagonism or antiplasmodium studies?
- Methodological Answer : Substituents like 2-ethoxyethyl (electron-donating) enhance solubility and binding affinity to NOD2 receptors ( ). In antiplasmodium studies ( ), trifluoromethyl groups improve metabolic stability. SAR studies should use:
- In vitro assays : Measure IC50 against Plasmodium berghei.
- Docking simulations : Analyze interactions with NOD2’s ATP-binding pocket.
- Comparative table :
| Substituent | Biological Activity (IC50) | Solubility (mg/mL) |
|---|---|---|
| 2-ethoxyethyl | 12 nM (NOD2) | 0.45 |
| Trifluoromethyl | 8 nM (Plasmodium) | 0.32 |
Q. How can contradictory data on melting points or NMR signals be resolved?
- Methodological Answer : Contradictions arise from solvent residues (e.g., DMSO in NMR) or hydrate formation. Strategies include:
- Dynamic NMR : Resolve rotational isomers (e.g., piperidine chair conformers).
- DSC/TGA : Confirm melting points and thermal stability.
- Crystallography : Single-crystal X-ray diffraction (e.g., compound 35 in ) provides definitive structural proof .
Q. What analytical methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- HPLC-PDA : Monitor degradation products at pH 7.4 (PBS buffer, 37°C).
- LC-MS/MS : Detect hydrolytic cleavage of the tert-butyl group (common degradation pathway).
- Accelerated stability studies : 40°C/75% RH for 4 weeks; acceptable degradation <5% .
Safety and Handling in Academic Research
Q. What are the critical safety protocols for handling this compound in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
